

# AGI-12026 (Ivosidenib) for Glioma Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Gliomas are the most prevalent primary brain tumors in adults, characterized by their infiltrative nature and resistance to conventional therapies. A significant subset of these tumors, particularly lower-grade gliomas (LGGs) and secondary glioblastomas, harbor mutations in the isocitrate dehydrogenase 1 (IDH1) gene. These mutations lead to a neomorphic enzymatic activity, resulting in the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in gliomagenesis. **AGI-12026**, also known as ivosidenib, is a first-in-class, orally available, potent, and selective inhibitor of the mutant IDH1 (mIDH1) enzyme. This technical guide provides a comprehensive overview of the core scientific and clinical research on **AGI-12026** for the treatment of glioma, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

### **Mechanism of Action**

The primary mechanism of action of **AGI-12026** is the targeted inhibition of the mutated IDH1 enzyme. In normal physiology, IDH1 catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). However, specific point mutations, most commonly at the R132 residue, confer a new function to the enzyme, enabling it to convert  $\alpha$ -KG to 2-HG.[1][2] This accumulation of 2-HG has profound effects on cellular metabolism and epigenetics, contributing to tumor development and progression.



AGI-12026 binds to the allosteric site of the mIDH1 enzyme, effectively blocking its neomorphic activity and leading to a significant reduction in 2-HG levels within the tumor. The decrease in 2-HG is hypothesized to reverse the epigenetic dysregulation, including DNA hypermethylation and histone modification, thereby promoting cellular differentiation and inhibiting tumor growth.



Click to download full resolution via product page

Caption: Mechanism of action of AGI-12026 in IDH1-mutant glioma cells.

### **Preclinical Research**

Preclinical studies have been instrumental in establishing the therapeutic potential of **AGI-12026** in glioma. These investigations have primarily focused on its efficacy in patient-derived xenograft (PDX) models and genetically engineered cell lines harboring the IDH1-R132H mutation.

### **In Vitro Studies**

In vitro experiments have demonstrated that **AGI-12026** effectively reduces 2-HG levels in a dose-dependent manner in IDH1-mutant glioma cells. These studies typically utilize cell lines such as the U-87 MG human glioblastoma cell line engineered to express the IDH1-R132H mutation.



### In Vivo Studies

Orthotopic xenograft models, where human glioma cells are implanted into the brains of immunocompromised mice, have been crucial for evaluating the in vivo efficacy of **AGI-12026**. These studies have shown that oral administration of **AGI-12026** leads to a significant reduction in tumor 2-HG levels, inhibition of tumor growth, and prolonged survival of the tumor-bearing mice. A key challenge in treating brain tumors is the blood-brain barrier (BBB). Preclinical pharmacokinetic studies have shown that ivosidenib has a low brain-to-plasma exposure ratio of 2.3%.[3]

Table 1: Preclinical Efficacy of AGI-12026 in an Orthotopic Glioma Model

| Model                                    | Treatment | 2-HG<br>Reduction in<br>Tumor | Effect on<br>Tumor Growth       | Reference |
|------------------------------------------|-----------|-------------------------------|---------------------------------|-----------|
| IDH1-R132H<br>mutant glioma<br>xenograft | AGI-12026 | Significant reduction         | Inhibition of tumor progression | [4]       |

### **Clinical Research**

The clinical development of **AGI-12026** (ivosidenib) in glioma has progressed through Phase 1 and is being further investigated in subsequent trials. The primary focus of these trials has been on patients with IDH1-mutant gliomas.

### **Phase 1 Trial (NCT02073994)**

A multicenter, open-label, dose-escalation and expansion study was conducted to evaluate the safety, pharmacokinetics, pharmacodynamics, and clinical activity of ivosidenib in patients with advanced solid tumors, including gliomas, with an IDH1 mutation.

Table 2: Clinical Activity of Ivosidenib in IDH1-Mutant Glioma (Phase 1 Study)



| Cohort                      | Number of<br>Patients | Objective<br>Response<br>Rate (ORR) | Stable<br>Disease<br>(SD) | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS) | Reference |
|-----------------------------|-----------------------|-------------------------------------|---------------------------|-----------------------------------------------------|-----------|
| Non-<br>enhancing<br>glioma | 35                    | 2.9%                                | 85.7%                     | 13.6 months                                         | [5]       |
| Enhancing glioma            | 31                    | 0%                                  | 45.2%                     | 1.4 months                                          | [5]       |

## Perioperative Study (NCT03343197)

This Phase 1 study evaluated the effects of ivosidenib and another IDH inhibitor, vorasidenib, in patients with recurrent low-grade glioma scheduled for surgery. The primary endpoint was the reduction of 2-HG in tumor tissue.

Table 3: Tumor 2-HG Reduction in the Perioperative Study (NCT03343197)

| Treatment Arm | Dose      | Mean Percent<br>Reduction in<br>Tumor 2-HG (95%<br>CI) | Reference |
|---------------|-----------|--------------------------------------------------------|-----------|
| Ivosidenib    | 500 mg QD | 91.1% (72.0, 97.0)                                     | [6]       |
| Vorasidenib   | 50 mg QD  | 92.6% (76.1, 97.6)                                     | [6]       |

Table 4: Postoperative Efficacy in the Perioperative Study (NCT03343197) - Updated Findings



| Treatment Arm | Evaluable<br>Patients (n) | Overall<br>Response<br>Rate (ORR) | Median Duration of Response (DOR) | Reference |
|---------------|---------------------------|-----------------------------------|-----------------------------------|-----------|
| Ivosidenib    | 22                        | 31.8%                             | 42.4 months                       | [7]       |
| Vorasidenib   | 22                        | 45.5%                             | Not Evaluable                     | [7]       |

# **Detailed Experimental Protocols Cell Line Culture and Maintenance**

IDH1-mutant U-87 MG Cell Line

- Cell Line: U-87 MG (ATCC® HTB-14™) cells engineered to express the IDH1-R132H mutation.
- Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using a 0.25% trypsin-EDTA solution.
   Neutralize trypsin with complete growth medium and centrifuge at 150 x g for 5 minutes.
   Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.

## **Orthotopic Glioma Xenograft Model**





Click to download full resolution via product page

Caption: Workflow for establishing and utilizing an orthotopic glioma xenograft model.

- Animal Model: Immunocompromised mice (e.g., athymic nude mice).
- Cell Preparation: Harvest IDH1-mutant glioma cells and resuspend in sterile PBS at a concentration of 1 x 10<sup>5</sup> cells/μL.
- Stereotactic Injection:
  - Anesthetize the mouse and place it in a stereotactic frame.
  - Create a burr hole in the skull at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).



- $\circ$  Slowly inject 2-5  $\mu$ L of the cell suspension into the brain parenchyma (e.g., striatum) at a depth of 3 mm.
- Withdraw the needle slowly and suture the incision.[1]
- Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
- Drug Administration: Prepare **AGI-12026** in a suitable vehicle (e.g., 0.5% methylcellulose) and administer orally via gavage at the desired dose and schedule.

# Quantification of 2-Hydroxyglutarate (2-HG) by LC-MS/MS

- Sample Preparation (Tissue):
  - Weigh the frozen tumor tissue sample.
  - Homogenize the tissue in a cold extraction solvent (e.g., 80% methanol).
  - Centrifuge the homogenate at high speed to pellet the protein and cellular debris.
  - Collect the supernatant containing the metabolites.
- LC-MS/MS Analysis:
  - Use a chiral chromatography column to separate the D- and L-enantiomers of 2-HG.
  - Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of 2-HG.
  - Use a stable isotope-labeled internal standard (e.g., 13C5-2-HG) for accurate quantification.
- Data Analysis:
  - Generate a standard curve using known concentrations of 2-HG.



 Calculate the concentration of 2-HG in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.[8][9]

### Conclusion

AGI-12026 (ivosidenib) represents a significant advancement in the targeted therapy of IDH1-mutant gliomas. Its specific mechanism of action, leading to the reduction of the oncometabolite 2-HG, has shown promising results in both preclinical and clinical settings, particularly in patients with non-enhancing disease. The ongoing research and clinical trials will further elucidate the long-term efficacy and optimal use of this agent in the management of this challenging brain tumor. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this important field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. An in vivo patient-derived model of endogenous IDH1-mutant glioma PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. Cellosaurus cell line U-87MG ATCC IDH1 p.R132H (CVCL\_UE09) [cellosaurus.org]
- 6. Study of AG-120 and AG-881 in Subjects With Low Grade Glioma [clin.larvol.com]
- 7. onclive.com [onclive.com]
- 8. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 9. Development and validation of an LC-MS/MS method for D- and L-2-hydroxyglutaric acid measurement in cerebrospinal fluid, urine and plasma: application to glioma PubMed [pubmed.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [AGI-12026 (Ivosidenib) for Glioma Treatment: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574180#agi-12026-for-glioma-treatment-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com